N-(3-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-15-7-6-8-16(13-15)22-18(27)14-29-21-24-23-19-20(28)25(11-12-26(19)21)17-9-4-3-5-10-17/h3-13H,2,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVCEOLZQPNDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrazine core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like phenyl halides and bases such as potassium carbonate are employed.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazolopyrazine Derivatives: From reduction reactions.
Functionalized Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound is characterized by its unique structural elements, which include a triazolopyrazine core and a sulfanamide moiety. Such features suggest potential pharmacological properties that are being explored for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of triazolopyrazines exhibit significant anticancer properties. The structural characteristics of N-(3-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide may enhance its interaction with cancer cell targets, potentially leading to the development of new anticancer agents .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors. For instance, triazolopyrazine derivatives have been studied for their ability to inhibit kinases and other enzymes involved in disease pathways . This suggests that this compound could be a candidate for further investigation in enzyme inhibition studies.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the triazole ring is often associated with antibacterial and antifungal effects . Thus, this compound may also possess such properties that warrant further exploration.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes using readily available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-Ethylphenyl)-2-{...} | Triazolopyrazine core with sulfanamide | Potential anticancer activity |
| Similar derivatives | Various functional groups | Antimicrobial properties |
Case Study Insights
Recent studies have indicated that compounds similar to N-(3-ethylphenyl)-2-{...} exhibit promising results in preclinical trials for anticancer activities. For example, specific derivatives were found to inhibit tumor growth in vitro and in vivo models .
Mechanism of Action
The mechanism by which N-(3-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related acetamide derivatives documented in recent literature. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations
Heterocyclic Core Diversity: The target compound’s triazolopyrazine core distinguishes it from tetrahydrofuran (Compound 3) and benzo-oxazolo-oxazine (Compounds 54, 79) scaffolds.
Substituent Impact: The 3-ethylphenyl group in the target compound enhances lipophilicity compared to the pyridyl (Compound 54) or acetylpyridyl (Compound 79) moieties. This may influence bioavailability and membrane permeability.
Synthesis and Yield :
- Yields for analogous compounds range from 30% (Compound 54) to 65.2% (Compound 79), suggesting variability in reaction efficiency depending on substituent complexity. The target compound’s synthesis would likely require optimization for similar or improved yields.
Thermal Stability :
- Melting points for related compounds span 174–207°C , reflecting differences in crystallinity and intermolecular interactions. The absence of data for the target compound necessitates experimental validation.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Compounds with pyridyl (Compound 54) or acetylpyridyl (Compound 79) substituents may exhibit enhanced electronic interactions with target proteins compared to the phenyl/ethylphenyl groups in the target compound .
- Heteroatom Placement : The sulfanyl group in the target compound could confer redox-modulating properties, whereas sulfamoyl (Compound 3) groups may improve solubility but reduce metabolic stability .
Biological Activity
N-(3-ethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide (CAS Number: 1242994-49-5) is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N5O2S
- Molecular Weight : 405.4729 g/mol
- Structure : The compound features a triazolo-pyrazinone core linked to an ethylphenyl group and a sulfanyl acetamide moiety.
Biological Activity Overview
Research indicates that compounds related to the triazolo[4,3-a]pyrazin class exhibit a diverse range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are still under investigation; however, preliminary data suggest promising pharmacological properties.
Antimicrobial Activity
Studies on analogous compounds have demonstrated significant antimicrobial activity against various pathogens. For instance:
- Escherichia coli and Pseudomonas aeruginosa have been targeted with triazole derivatives showing effective inhibition rates. The structure of N-(3-ethylphenyl)-2-{8-oxo-[1,2,4]triazolo[4,3-a]pyrazin} suggests similar potential due to the presence of the triazole ring which is known for its antimicrobial properties .
Anticancer Activity
Compounds containing the triazole moiety have been reported to exhibit anticancer activity through various mechanisms:
- Inhibition of cell proliferation : Certain derivatives have shown to inhibit the growth of cancer cell lines in vitro.
- Induction of apoptosis : Mechanisms involving programmed cell death have been observed in related compounds .
The precise mechanism of action for N-(3-ethylphenyl)-2-{8-oxo-[1,2,4]triazolo[4,3-a]pyrazin} is not fully elucidated. However, it is hypothesized that:
- The sulfanyl group may enhance interaction with biological targets such as enzymes or receptors involved in disease processes.
- The triazole ring is known to interfere with nucleic acid synthesis and cellular metabolism in microorganisms and cancer cells .
Study 1: Antibacterial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds similar to N-(3-ethylphenyl)-2-{8-oxo-[1,2,4]triazolo[4,3-a]pyrazin} showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics .
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays revealed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity index (SI) was calculated based on the ratio of IC50 values against cancerous versus non-cancerous cell lines .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O2S |
| Molecular Weight | 405.4729 g/mol |
| CAS Number | 1242994-49-5 |
| Antimicrobial Activity | Active against E. coli and P. aeruginosa |
| Anticancer Activity | Induces apoptosis in certain cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
